4-[(2-fluoro-4-nitrophenoxy)methyl]-1-methyl-1H-pyrazole
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Overview
Description
4-[(2-Fluoro-4-nitrophenoxy)methyl]-1-methyl-1H-pyrazole is an organic compound that belongs to the class of pyrazoles This compound is characterized by the presence of a pyrazole ring substituted with a fluorinated nitrophenoxy group and a methyl group
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-[(2-fluoro-4-nitrophenoxy)methyl]-1-methyl-1H-pyrazole typically involves the following steps:
Nitration: The starting material, 2-fluorophenol, undergoes nitration to introduce a nitro group at the para position, yielding 2-fluoro-4-nitrophenol.
Etherification: The 2-fluoro-4-nitrophenol is then reacted with a suitable alkylating agent, such as methyl iodide, in the presence of a base to form 2-fluoro-4-nitrophenoxy methyl ether.
Pyrazole Formation: The final step involves the reaction of the 2-fluoro-4-nitrophenoxy methyl ether with hydrazine hydrate and a methylating agent to form this compound.
Industrial Production Methods: Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis systems, and efficient purification techniques to ensure high yield and purity.
Types of Reactions:
Oxidation: The nitro group in the compound can undergo reduction to form an amino group.
Reduction: The nitro group can be reduced using reagents such as hydrogen gas in the presence of a palladium catalyst.
Substitution: The fluorine atom can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Potassium permanganate or chromium trioxide.
Reduction: Hydrogen gas with palladium on carbon or tin(II) chloride in hydrochloric acid.
Substitution: Sodium hydride or potassium carbonate in polar aprotic solvents.
Major Products:
Reduction: 4-[(2-amino-4-nitrophenoxy)methyl]-1-methyl-1H-pyrazole.
Substitution: 4-[(2-substituted-4-nitrophenoxy)methyl]-1-methyl-1H-pyrazole, where the substituent depends on the nucleophile used.
Scientific Research Applications
4-[(2-Fluoro-4-nitrophenoxy)methyl]-1-methyl-1H-pyrazole has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe due to its unique structural features.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.
Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of 4-[(2-fluoro-4-nitrophenoxy)methyl]-1-methyl-1H-pyrazole involves its interaction with specific molecular targets. The nitro group can undergo reduction to form reactive intermediates that interact with biological macromolecules, leading to various biological effects. The fluorine atom enhances the compound’s stability and bioavailability, making it a valuable tool in medicinal chemistry.
Comparison with Similar Compounds
- 2-(3-Fluoro-4-nitrophenoxy)-N-phenylacetamide
- 4-[(2-Fluoro-4-nitrophenoxy)methyl]tetrahydro-2H-pyran
Comparison: 4-[(2-Fluoro-4-nitrophenoxy)methyl]-1-methyl-1H-pyrazole is unique due to its pyrazole ring structure, which imparts distinct chemical and biological properties. Compared to similar compounds, it offers enhanced stability and specific reactivity due to the presence of the fluorine and nitro groups. This makes it a valuable compound for various applications in research and industry.
Properties
CAS No. |
1245773-12-9 |
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Molecular Formula |
C11H10FN3O3 |
Molecular Weight |
251.21 g/mol |
IUPAC Name |
4-[(2-fluoro-4-nitrophenoxy)methyl]-1-methylpyrazole |
InChI |
InChI=1S/C11H10FN3O3/c1-14-6-8(5-13-14)7-18-11-3-2-9(15(16)17)4-10(11)12/h2-6H,7H2,1H3 |
InChI Key |
VYTOPNIWPYXLHB-UHFFFAOYSA-N |
Canonical SMILES |
CN1C=C(C=N1)COC2=C(C=C(C=C2)[N+](=O)[O-])F |
Origin of Product |
United States |
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